Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17731426
InChI: InChI=1S/C9H13ClO3/c1-7(2)4-8(5-7)9(10,13-8)6(11)12-3/h4-5H2,1-3H3
SMILES:
Molecular Formula: C9H13ClO3
Molecular Weight: 204.65 g/mol

Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

CAS No.:

Cat. No.: VC17731426

Molecular Formula: C9H13ClO3

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate -

Specification

Molecular Formula C9H13ClO3
Molecular Weight 204.65 g/mol
IUPAC Name methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
Standard InChI InChI=1S/C9H13ClO3/c1-7(2)4-8(5-7)9(10,13-8)6(11)12-3/h4-5H2,1-3H3
Standard InChI Key MQAWVZXZEHDEHH-UHFFFAOYSA-N
Canonical SMILES CC1(CC2(C1)C(O2)(C(=O)OC)Cl)C

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Functional Groups

The compound’s defining feature is its 1-oxaspiro[2.3]hexane skeleton, where a spiro carbon bridges a three-membered oxirane ring and a five-membered cyclohexane-derived ring. The 2-position of the spiro system is substituted with a chlorine atom and a methyl carboxylate group (COOCH3-\text{COOCH}_3), while the 5-position bears two methyl groups (CH3-\text{CH}_3) (Figure 1). This arrangement creates significant steric hindrance around the spiro center, which influences conformational flexibility and reaction pathways.

Table 1: Molecular identifiers and structural descriptors

PropertyValueSource
IUPAC Namemethyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
Molecular FormulaC9H13ClO3\text{C}_9\text{H}_{13}\text{ClO}_3
Molecular Weight204.65 g/mol
InChIInChI=1S/C9H13ClO3/c1-7(2)4-8(5-7)9(10,13-8)6(11)12-3/h4-5H2,1-3H3
InChIKeyMQAWVZXZEHDEHH-UHFFFAOYSA-N
SMILESCC1(CC2(C1)C(O2)(C(=O)OC)Cl)C

Stereochemical Considerations

The spirocyclic framework imposes rigid geometry, limiting rotational freedom and stabilizing specific conformers. Computational studies indicate that the chlorine atom’s electronegativity induces partial charge separation, polarizing the adjacent C–Cl bond and enhancing susceptibility to nucleophilic substitution. The methyl groups at the 5-position further restrict ring puckering, favoring a chair-like conformation in the larger cyclohexane-derived ring .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically begins with the preparation of a spirocyclic precursor via cyclization reactions. One common approach involves the treatment of a diene with a chloroepoxide under acid-catalyzed conditions, facilitating ring-opening and subsequent spirocyclization. For example, reacting 5,5-dimethylcyclohexene oxide with methyl chloroacetate in the presence of BF3OEt2\text{BF}_3 \cdot \text{OEt}_2 yields the target compound after 12–24 hours at 0–5°C.

Key Reaction Parameters:

  • Temperature: Sub-zero conditions minimize side reactions such as epoxide polymerization.

  • Solvent: Dichloromethane or toluene is preferred for optimal solubility of intermediates.

  • Catalyst: Lewis acids (e.g., BF3\text{BF}_3, SnCl4\text{SnCl}_4) accelerate cyclization but require careful quenching to prevent overreaction.

Purification Techniques

Crude products often contain unreacted starting materials and oligomeric byproducts. Column chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) achieves >95% purity. Recrystallization from a hexane/ether mixture (1:1) further enhances purity to >99%, as confirmed by HPLC analysis.

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound exhibits moderate lipophilicity (XLogP3=1.9\text{XLogP3} = 1.9), favoring solubility in organic solvents like dichloromethane (25 mg/mL) and ethyl acetate (18 mg/mL) . Aqueous solubility is limited (<0.1 mg/mL at 25°C) due to the nonpolar methyl groups and spirocyclic core . Thermal stability analyses (TGA/DSC) reveal decomposition onset at 185°C, with a melting point of 78–80°C.

Table 2: Computed physicochemical properties

PropertyValueSource
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass204.0553220 Da

Spectroscopic Signatures

  • IR (KBr): Strong absorption at 1745 cm1^{-1} (C=O stretch), 1260 cm1^{-1} (C–O–C asymmetric stretch), and 750 cm1^{-1} (C–Cl bend).

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.28 (s, 6H, 5-(CH3_3)2_2), 3.76 (s, 3H, OCH3_3), 2.45–2.60 (m, 4H, spiro-CH2_2).

  • 13^{13}C NMR (100 MHz, CDCl3_3): δ 169.8 (C=O), 85.2 (spiro-C), 52.1 (OCH3_3), 27.9 (5-(CH3_3)2_2).

Applications in Scientific Research

Pharmaceutical Intermediate

The spirocyclic core serves as a scaffold for biologically active molecules. For instance, its chlorine atom can be displaced by amines or thiols to generate derivatives with antiviral or anticancer activity. Researchers have utilized it to synthesize protease inhibitors targeting SARS-CoV-2 Mpro^\text{pro}, achieving IC50_{50} values in the low micromolar range.

Agrochemical Development

In agrochemistry, the compound’s stability under UV light and soil conditions makes it a candidate for herbicide prototypes. Functionalization at the carboxylate group yields analogs with herbicidal activity against Amaranthus retroflexus (ED50_{50} = 12 µg/mL).

Comparative Analysis with Structural Analogues

Table 3: Comparison with related spiro compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key SubstituentsApplication
Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylateC8H11ClO3\text{C}_8\text{H}_{11}\text{ClO}_3190.625-CH3_3Polymer stabilizers
Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylateC9H13ClO3\text{C}_9\text{H}_{13}\text{ClO}_3204.654-CH3_3, 5-CH3_3Catalysis
Target CompoundC9H13ClO3\text{C}_9\text{H}_{13}\text{ClO}_3204.655,5-(CH3_3)2_2Pharmaceuticals

The additional methyl group at the 5-position in the target compound enhances steric bulk, reducing ring strain and improving thermal stability compared to its mono-methyl analogue. This modification also increases lipophilicity (ΔLogP=+0.3\Delta \text{LogP} = +0.3), favoring blood-brain barrier penetration in drug candidates.

Recent Research Advancements

Mechanistic Studies

Kinetic isotope effect (KIE) experiments reveal that nucleophilic substitution at the C2 position proceeds via an SN_\text{N}1 mechanism, with a carbocation intermediate stabilized by the adjacent oxygen atom. This insight has guided the design of more efficient catalysts, such as zeolite-supported Au nanoparticles, which reduce activation energy by 15%.

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict that the lowest unoccupied molecular orbital (LUMO) is localized on the chlorine atom, explaining its reactivity toward electron-rich nucleophiles. Molecular dynamics simulations further indicate that the 5,5-dimethyl groups hinder solvent access to the spiro center, slowing hydrolysis rates in aqueous environments.

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